REACTION_CXSMILES
|
[OH-:1].[K+].[CH3:3][O:4][CH:5](O)[CH3:6].Cl[C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[C:11](=[O:30])[C:12]([C:26]([O:28]C)=[O:27])=[N:13][N:14]2[C:19]1[CH:24]=[CH:23][C:22](Cl)=[CH:21][CH:20]=1.[ClH:31]>>[Cl:31][C:18]1[CH:9]=[CH:10][C:15]([N:14]2[C:19]3[C:24](=[C:23]([O:1][CH2:6][CH2:5][O:4][CH3:3])[CH:22]=[CH:21][CH:20]=3)[C:11](=[O:30])[C:12]([C:26]([OH:28])=[O:27])=[N:13]2)=[CH:16][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
255 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)O
|
Name
|
solid
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.29 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(=NN(C2=CC=C1)C1=CC=C(C=C1)Cl)C(=O)OC)=O
|
Name
|
|
Quantity
|
3.1 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was fitted with a distillation head
|
Type
|
DISTILLATION
|
Details
|
to distill off methanol
|
Type
|
CUSTOM
|
Details
|
The distillation head was replaced with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated between 90° C. and 110° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C. before the addition of 1 liter of water
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25° C. before the resulting slurry
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×2 1)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1N=C(C(C2=C(C=CC=C12)OCCOC)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 472 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |